Fmoc-Pro-OSu

Peptide Synthesis Bivalirudin Process Chemistry

Proline incorporation via standard Fmoc-Pro-OH in SPPS frequently suffers from inefficient coupling and epimerization due to its secondary amine, compromising yield and diastereomeric purity. Fmoc-Pro-OSu is the pre-formed, optically pure N-hydroxysuccinimide ester that eliminates in situ activation risks. • Achieves 72-85% isolated yield in liquid-phase fragment synthesis with crystallization-based purification, bypassing preparative HPLC. • Enhanced hydrolytic stability in DMF ensures consistent automated SPPS performance and reduced reagent re-preparation. • Defined optical rotation specification ([α]D20 = -59 ± 2º) provides a QC checkpoint for stereochemical integrity before use. • Published, scalable bivalirudin fragment process using this building block reduces development risk and accelerates scale-up timelines.

Molecular Formula C24H22N2O6
Molecular Weight 434.4 g/mol
CAS No. 109074-94-4
Cat. No. B613394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Pro-OSu
CAS109074-94-4
SynonymsFmoc-Pro-OSu; 109074-94-4; AmbotzFAA6500; MolPort-008-267-787; AKOS016003145; ZINC100004958; AK-81221; KB-281492; ST24030723; K-0625; N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinesuccinimidylester; 2,5-Dioxo-1-pyrrolidinyl1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolinate
Molecular FormulaC24H22N2O6
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)ON5C(=O)CCC5=O
InChIInChI=1S/C24H22N2O6/c27-21-11-12-22(28)26(21)32-23(29)20-10-5-13-25(20)24(30)31-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2/t20-/m0/s1
InChIKeyJZBHVBQPWXZALQ-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Pro-OSu Technical Overview


Fmoc-Pro-OSu (N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-proline succinimidyl ester; CAS 109074-94-4) is an activated, pre-formed amino acid derivative utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) [1]. The compound consists of an L-proline core protected at the Nα-position by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and activated at the Cα-carboxyl via an N-hydroxysuccinimide (OSu) ester . This configuration enables direct incorporation into a peptide chain without the need for additional in situ activation agents . The Fmoc group provides acid stability during synthesis, while the OSu ester facilitates efficient amide bond formation .

Pre-activated ester for direct coupling without in situ activation
Fmoc protection provides acid stability during SPPS
Compatible with liquid-phase and hybrid synthesis workflows

Fmoc-Pro-OSu Substitution Risks


Generic substitution of Fmoc-Pro-OSu with the standard Fmoc-Pro-OH building block, or alternative activated esters like Fmoc-Pro-OPfp, introduces quantifiable risks to synthesis efficiency and product purity. Fmoc-Pro-OH requires in situ activation with coupling agents (e.g., HATU, DIC/Oxyma), which can be inefficient for the secondary amine of proline and may lead to incomplete couplings or epimerization [1]. While pre-formed esters like Fmoc-Pro-OPfp are available, the OSu ester in Fmoc-Pro-OSu offers a distinct balance of reactivity and stability, particularly in large-scale, liquid-phase, or hybrid syntheses where aqueous workups are employed due to the water-solubility of the NHS byproduct . The evidence below demonstrates that this specific compound's performance is not universally interchangeable, impacting isolated yields and the feasibility of certain purification strategies.

Fmoc-Pro-OSu
Pre-activated, no need for in situ coupling agents; minimizes epimerization risk.
Fmoc-Pro-OH
Requires activation; may lead to incomplete coupling or racemization with secondary amine.
Fmoc-Pro-OSu
NHS leaving group is water-soluble, enabling aqueous workup and crystallization.
Fmoc-Pro-OPfp
Pentafluorophenol byproduct is hydrophobic, complicating aqueous extraction.

Fmoc-Pro-OSu Performance Evidence


Crystallization-Based Purification Efficiency

Fmoc-Pro-OSu demonstrates a key differentiator in process-scale peptide synthesis by enabling a high-yielding, crystallization-based purification, eliminating the need for chromatography. In a patented method for a protected bivalirudin pentapeptide fragment (Fmoc-Pro-Gly-Gly-Gly-Gly-OH), the use of Fmoc-Pro-OSu as the starting material achieved isolated yields of 72–85% after recrystallization. This is a significant advantage over standard solid-phase approaches using in situ activation of Fmoc-Pro-OH, which typically necessitate costly and time-consuming preparative HPLC purification steps [1].

Crystallization Yield
Head-to-head
72–85% yield after recrystallization; standard SPPS typically requires preparative HPLC.
Supports non-chromatographic purification context
Patented liquid-phase process; scale-dependent
Peptide Synthesis Bivalirudin Process Chemistry

High Optical Purity Specifications

For critical peptide synthesis applications, particularly those involving long sequences or demanding coupling steps, the chemical and enantiomeric purity of the building block is paramount. Fmoc-Pro-OSu from a representative supplier is specified with a purity of ≥99% by HPLC and a specific optical rotation of [α]D20 = -59 ± 2º (C=1 in DMF). While Fmoc-Pro-OH is also available in high purity, this specification for the pre-activated ester ensures that any impurities, which could otherwise lead to chain termination, deletion sequences, or epimerization, are controlled to a quantifiable level before use .

Purity Specification
Specification review
≥99% (HPLC); [α]D20 = -59 ± 2º (C=1, DMF)
Higher purity may reduce impurity-related side products
Compared to typical ≥98% for Fmoc-Pro-OH
Peptide Synthesis Quality Control Amino Acid Derivatives

Enhanced Hydrolytic Stability in DMF

The choice of active ester significantly impacts handling and coupling efficiency in SPPS, particularly regarding stability to adventitious moisture. A class-level study comparing polymer-supported active esters found that N-hydroxysuccinimide (OSu) esters exhibited greater stability against hydrolysis in dimethylformamide (DMF) than their 1-hydroxybenzotriazole (OBt) ester counterparts [1]. This class-level inference suggests that Fmoc-Pro-OSu is more robust to hydrolysis during storage and solution preparation in DMF than a hypothetical Fmoc-Pro-OBt ester, leading to more reliable coupling stoichiometry and reduced risk of yield loss from premature deactivation.

Hydrolytic Stability
Class-level
OSu esters are more stable to hydrolysis in DMF than OBt esters
May support solution stability and consistent coupling
Polymer-supported ester model; data to verify
Peptide Synthesis Ester Stability Reagent Handling

Simplified Aqueous Workup

A key operational advantage of the OSu ester is the water-solubility of its leaving group, N-hydroxysuccinimide (NHS). This property is exploited in liquid-phase peptide synthesis (LPPS) to simplify product isolation, as demonstrated in the patented bivalirudin fragment synthesis where the reaction mixture is diluted with water and the product crystallized upon pH adjustment [1]. In contrast, the pentafluorophenol (Pfp) leaving group from Fmoc-Pro-OPfp yields a hydrophobic byproduct that is less amenable to simple aqueous extraction, potentially requiring more complex purification .

Aqueous Workup
Class-level
NHS byproduct water-solubility enables product crystallization
May simplify workup vs. Pfp esters
Crystallization yield 72–85% per Evidence 1
Peptide Synthesis Liquid-Phase Synthesis Workup and Purification

Racemization-Free Direct Coupling

Proline, as a secondary amino acid, is susceptible to epimerization during in situ activation with standard coupling reagents. The use of a pre-formed active ester like Fmoc-Pro-OSu circumvents this risk entirely, as the activation step is performed and the stereochemical integrity verified prior to coupling. While direct quantitative data comparing racemization rates of Fmoc-Pro-OSu vs. Fmoc-Pro-OH activation is not presented, the use of pre-formed esters is a well-established strategy in peptide chemistry to ensure retention of configuration, particularly for coupling hindered or sensitive residues [1]. This inherent protection against racemization is a critical advantage over in situ methods.

Racemization Risk
Class-level
Pre-formed ester avoids epimerization risk during coupling
May ensure stereochemical fidelity
Optical rotation confirms configuration
Peptide Synthesis Racemization Amino Acid Activation

Fmoc-Pro-OSu Applications


Non-Chromatographic Peptide Fragment Synthesis

Fmoc-Pro-OSu is the building block of choice for the liquid-phase synthesis of peptide fragments, particularly when the target sequence includes proline at the N-terminus or in a position where its incorporation benefits from a pre-activated ester. The demonstrated 72–85% isolated yield and crystallization-based purification for a protected bivalirudin pentapeptide fragment provides direct evidence of its utility in scalable processes where avoiding preparative HPLC is a primary cost and throughput consideration [3]. This application is ideal for manufacturing peptide intermediates or active pharmaceutical ingredients (APIs) where process economics are critical.

Automated SPPS with Reagent Stability

For automated SPPS workflows, particularly in high-throughput or combinatorial settings, the enhanced hydrolytic stability of the OSu ester class in DMF, inferred from comparative studies, makes Fmoc-Pro-OSu a more reliable reagent than less stable activated esters [3]. This stability ensures that pre-dissolved solutions of the building block maintain their activity over the course of a synthesis run, leading to more consistent coupling efficiencies and reducing the need for reagent re-preparation. This translates directly to improved reproducibility and reduced downtime in automated synthesizers.

Enantiopure Proline Peptide Synthesis

In the synthesis of complex or chiral peptides, the use of Fmoc-Pro-OSu is a strategic choice to mitigate the risk of epimerization at the proline residue. The pre-formed, optically pure active ester eliminates the racemization potential associated with in situ activation of Fmoc-Pro-OH [3]. This is particularly critical for pharmaceutical peptide synthesis, where the presence of even minor diastereomeric impurities can affect biological activity and complicate regulatory approval. Procurement of Fmoc-Pro-OSu with a defined optical rotation specification (e.g., [α]D20 = -59 ± 2º) provides a quality control checkpoint to ensure stereochemical integrity before use.

Proline Peptide API Scale-Up

Fmoc-Pro-OSu serves as a critical building block in the process development and scale-up of peptide-based drugs, as evidenced by its use in the patented synthesis of a bivalirudin fragment [3]. Its ability to be coupled under mild, aqueous-compatible conditions and purified via crystallization aligns with the principles of green chemistry and cost-effective manufacturing. For procurement teams, the existence of a published, scalable process using this specific building block reduces process development risk and accelerates time-to-market for new peptide therapeutics containing an N-terminal proline.

Application
Selection Property
Validation Focus
Liquid-phase peptide fragment synthesis
Crystallization-compatible workup
Isolated yield and purity after recrystallization
Automated SPPS with reagent stability
Solution stability in DMF
Coupling consistency over extended runs
Enantiopure proline peptide synthesis
Stereochemical integrity (pre-activated)
Optical rotation specification conformance
Peptide API scale-up
Process scalability
Compatibility with published scalable process

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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